

Discovery and origin of Lasalocid from *Streptomyces lasaliensis*

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The Discovery and Production of Lasalocid: A Technical Guide

An In-depth Examination of the Origin, Biosynthesis, and Recovery of a Key Polyether Ionophore from *Streptomyces lasaliensis*

Abstract

Lasalocid, a polyether ionophore antibiotic, has been a significant compound in veterinary medicine for its potent coccidiostatic activity. This technical guide provides a comprehensive overview of the discovery of **Lasalocid** and its origin from the soil bacterium *Streptomyces lasaliensis*, now formally reclassified as *Streptomyces lasalocidi*. It delves into the intricate biosynthetic pathway responsible for its production, the regulatory mechanisms that govern its synthesis, and detailed methodologies for its fermentation, extraction, purification, and analysis. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important natural product.

Discovery and Origin

Lasalocid was first discovered in 1951 by researchers at Hoffmann-La Roche through a screening program for antimicrobial agents from soil microorganisms.^[1] The producing organism was isolated from a soil sample collected in Hyde Park, Massachusetts, USA, and was identified as a species of *Streptomyces*, which was named *Streptomyces lasaliensis*.^{[2][3]}

[4] More recent taxonomic studies, including 16S rRNA gene sequencing and DNA-DNA hybridization, have led to the reclassification of the organism, and the official name of the producing strain is now *Streptomyces lasalocidi*. [2][3][4] The type strain for this species is designated as ATCC 31180T (=NRRL 3382T=DSM 46487T). [2][4]

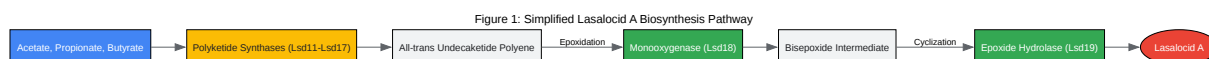
Biosynthesis of Lasalocid

The biosynthesis of **Lasalocid A**, the major component of the **Lasalocid** complex, is a complex process orchestrated by a large biosynthetic gene cluster (BGC). The backbone of the molecule is assembled from precursors derived from primary metabolism: five acetate, four propionate, and three butyrate units. [1] This assembly is carried out by a series of large, modular type I polyketide synthases (PKSs).

The key steps in the biosynthesis are as follows:

- **Polyketide Chain Assembly:** Six modular PKSs (Lsd11 to Lsd16) construct an all-trans undecaketide polyene intermediate. [1]
- **Epoxidation:** A flavin-dependent monooxygenase, Lsd18, catalyzes the sequential epoxidation of two specific C=C double bonds in the polyketide chain to yield a bisepoxide intermediate. [1]
- **Cyclic Ether Formation:** An epoxide hydrolase, Lsd19, facilitates the formation of the characteristic cyclic ether structures of **Lasalocid**. [1]
- **Aromatization and Release:** The final steps involve the formation of a 3-methylsalicylate moiety and the release of the mature **Lasalocid** molecule from the PKS complex, a reaction thought to be catalyzed by the thioesterase (TE) domain of the final PKS module, Lsd17. [5]

Biosynthesis Pathway Diagram



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Caption: Simplified overview of the key enzymatic steps in the biosynthesis of **Lasalocid A**.

Regulation of Lasalocid Biosynthesis

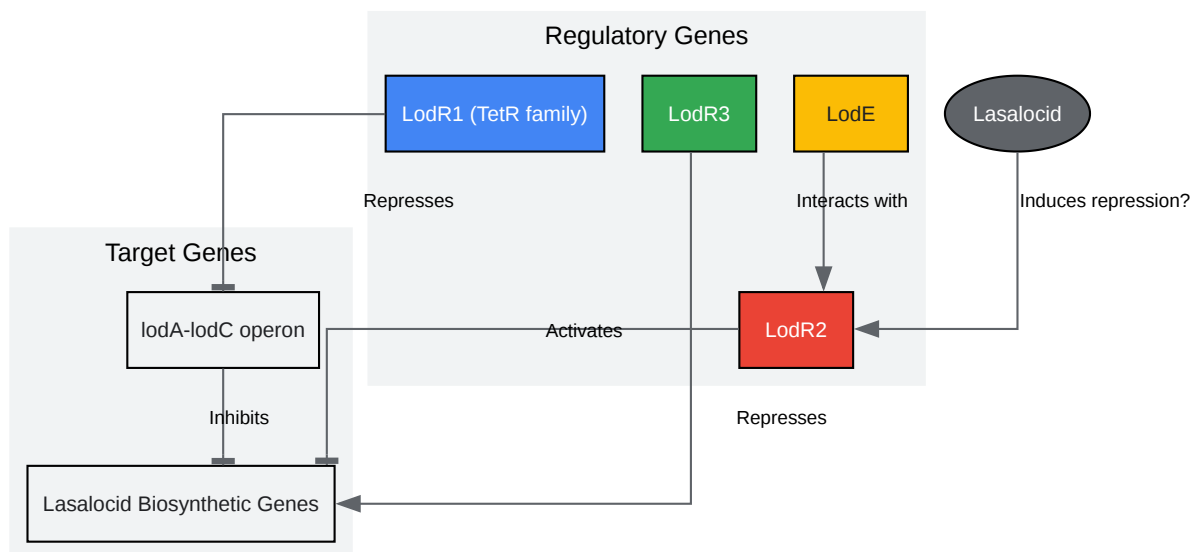
The production of **Lasalocid** is tightly controlled by a complex regulatory network involving several transcriptional regulators. These regulators act to either activate or repress the expression of the biosynthetic genes in response to various signals, including the concentration of **Lasalocid** itself.

Key regulatory genes identified in the **Lasalocid** biosynthetic gene cluster include:

- **lodR1**: Encodes a TetR family transcriptional regulator that acts as a positive regulator by repressing the expression of an adjacent operon (**lodA-lodC**).[\[6\]](#)
- **lodR2**: Encodes a transcriptional regulator that functions as a negative regulator of **Lasalocid** biosynthesis.[\[6\]](#)
- **lodR3**: Encodes a transcriptional activator that directly promotes the expression of key structural genes in the biosynthetic pathway.[\[6\]](#)
- **lodE**: Works in concert with **lodR2** to form a repressor-activator system that can sense changes in the intracellular concentration of **Lasalocid**, thereby coordinating biosynthesis with self-resistance mechanisms.[\[6\]](#)

Regulatory Pathway Diagram

Figure 2: Regulatory Cascade of Lasalocid Biosynthesis

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Caption: A diagram illustrating the interplay of key regulatory proteins in controlling **Lasalocid** production.

Fermentation for Lasalocid Production

The industrial production of **Lasalocid** is achieved through submerged fermentation of *Streptomyces lasalocidi*. While specific industrial protocols are proprietary, a general laboratory-scale fermentation procedure can be outlined based on common practices for *Streptomyces* fermentations.

Experimental Protocol: Laboratory-Scale Fermentation

- Inoculum Preparation:
 - Prepare a seed culture of *Streptomyces lasalocidi* (e.g., ATCC 31180) by inoculating a loopful of spores or mycelial fragments into a suitable seed medium.

- Seed Medium Example: Tryptone Soya Broth or a medium containing corn steep liquor (1.3%), dextrin (3.0%), and CaCO_3 (0.2%).
- Incubate the seed culture at 28-30°C for 48-72 hours with shaking (200-250 rpm).
- Production Fermentation:
 - Inoculate the production medium with 5-10% (v/v) of the seed culture.
 - Production Medium Example: A complex medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
 - Incubate the production culture at 28-30°C for 7-10 days with aeration and agitation.
 - Monitor key parameters such as pH, dissolved oxygen, and substrate consumption throughout the fermentation.
- Harvesting:
 - After the fermentation is complete, harvest the whole broth for downstream processing.

Extraction and Purification of Lasalocid

Lasalocid is primarily located within the mycelial biomass. Therefore, the extraction process involves separating the biomass from the fermentation broth and then extracting the compound using organic solvents.

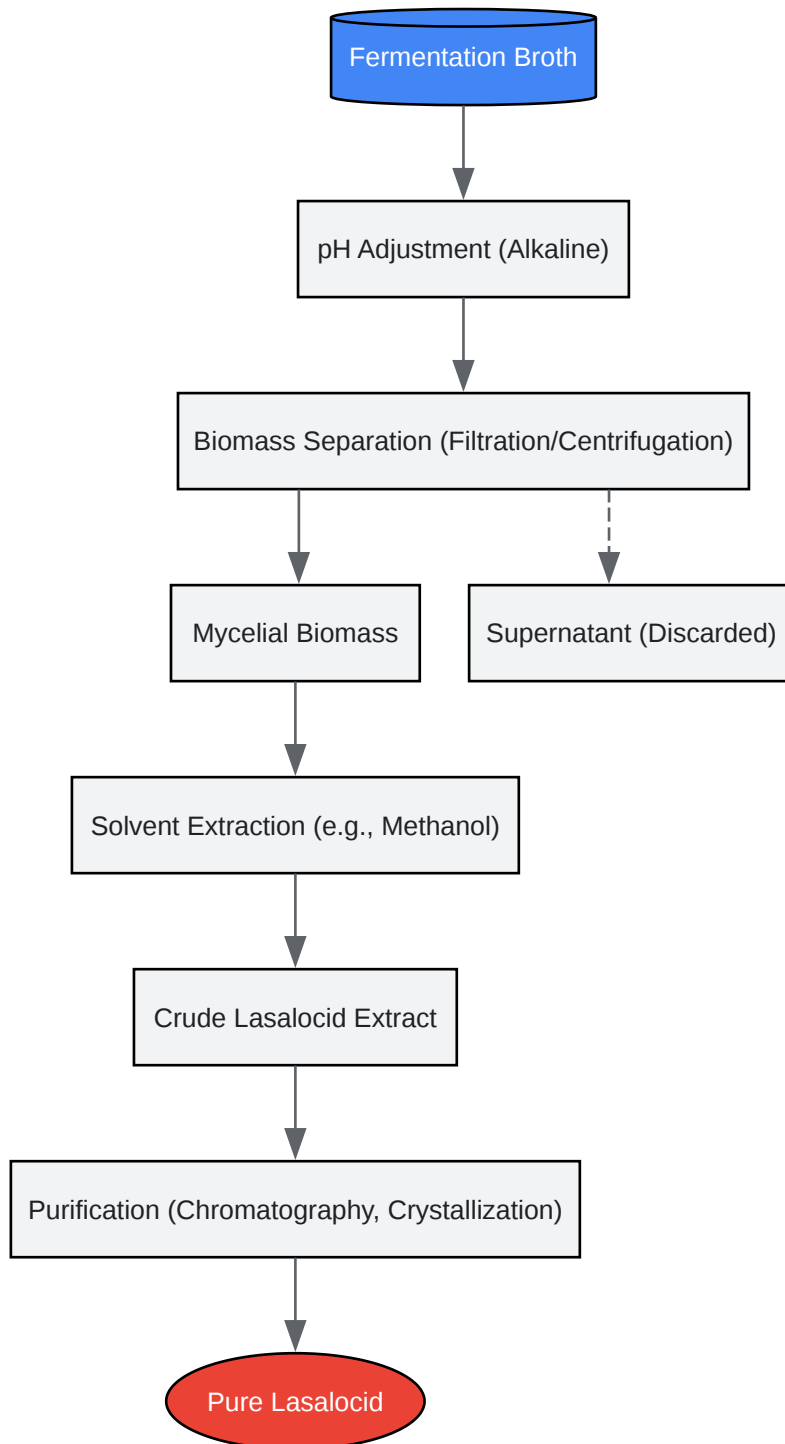
Experimental Protocol: Extraction and Purification

- Biomass Separation:
 - Adjust the pH of the fermentation broth to alkaline (pH 10-11) using a solution of NaOH or Na_2CO_3 to ensure **Lasalocid** is in its salt form and associated with the mycelia.
 - Separate the mycelial biomass from the broth by centrifugation or filtration (e.g., using a plate and frame filter press).
 - Wash the biomass with water and dry it.

- Solvent Extraction:
 - Extract the dried biomass with an organic solvent such as methanol, ethanol, or ethyl acetate. A mixture of solvents can also be used.
 - The extraction can be performed by stirring the biomass in the solvent at room temperature or with gentle heating.
- Purification:
 - Concentrate the crude extract under reduced pressure.
 - The concentrated extract can be further purified using a combination of techniques:
 - Liquid-Liquid Extraction: Partitioning the extract between an organic solvent and an aqueous phase at different pH values to remove impurities.
 - Chromatography: Column chromatography using silica gel or other stationary phases to separate **Lasalocid** from other metabolites.
 - Crystallization: Inducing crystallization of **Lasalocid** from a suitable solvent to obtain a highly pure product.

Downstream Processing Workflow

Figure 3: General Workflow for Lasalocid Extraction and Purification

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Caption: A flowchart outlining the principal steps for the recovery of **Lasalocid** from fermentation broth.

Quantitative Data

The yield of **Lasalocid** from fermentation can vary significantly depending on the strain, fermentation conditions, and medium composition. Industrial production aims for high titers to ensure economic viability.

Parameter	Value	Source
Fermentation Titer	~25 g/L (25,000 µg/mL)	Patent Data
Overall Extraction Yield	>80%	Patent Data
Final Product Purity	>98%	Patent Data

Table 1: Reported Quantitative Data for **Lasalocid** Production.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of **Lasalocid**. Due to its fluorescent properties, fluorescence detection provides high sensitivity and selectivity.

Experimental Protocol: HPLC Analysis

- Sample Preparation:
 - Extract **Lasalocid** from the sample matrix (e.g., fermentation broth, feed) with a suitable solvent such as methanol or acetonitrile.
 - Centrifuge or filter the extract to remove particulate matter.
 - Dilute the extract to a concentration within the linear range of the calibration curve.
- HPLC Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., ammonium acetate or acetic acid).

- Detection: Fluorescence detector with excitation and emission wavelengths typically around 310 nm and 420 nm, respectively.
- Quantification: Use an external standard calibration curve prepared with a certified **Lasalocid** standard.

Conclusion

The discovery of **Lasalocid** from *Streptomyces lasaliensis* has had a lasting impact on animal health. Understanding the intricacies of its biosynthesis and the regulatory networks that control its production is crucial for strain improvement and process optimization. The methodologies for fermentation, extraction, and purification, while based on established principles, require careful optimization to achieve high yields and purity. This technical guide provides a foundational understanding of these core aspects, serving as a valuable resource for professionals in the field of natural product research and development.

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